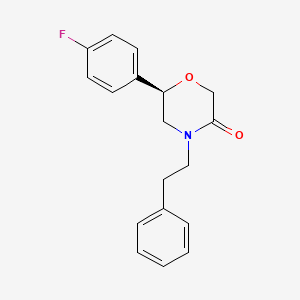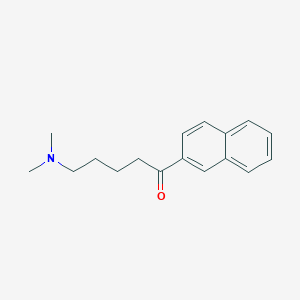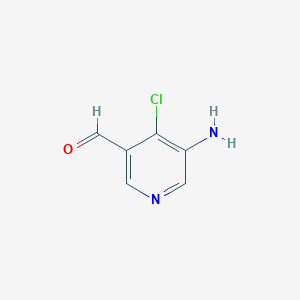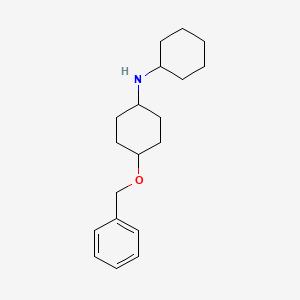
C14H11Br2ClN4O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H11Br2ClN4O is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H11Br2ClN4O involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include halogenation, nitration, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
C14H11Br2ClN4O: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Organometallic reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C14H11Br2ClN4O: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C14H11Br2ClN4O involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
C14H11Br2ClN4O: can be compared with other similar compounds based on its structure and reactivity. Similar compounds may include those with halogenated aromatic rings or similar functional groups. The uniqueness of This compound lies in its specific combination of bromine, chlorine, nitrogen, and oxygen atoms, which may confer distinct chemical and biological properties.
List of Similar Compounds
- C14H11BrN2O3S
- C14H11BrN2O3
- C14H11ClN2O3
These compounds share structural similarities but may differ in their specific reactivity and applications.
Properties
Molecular Formula |
C14H11Br2ClN4O |
|---|---|
Molecular Weight |
446.52 g/mol |
IUPAC Name |
2-(7-bromo-1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)-1-(4-chlorophenyl)ethanone;bromide |
InChI |
InChI=1S/C14H11BrClN4O.BrH/c1-19-14-11(15)6-20(7-12(14)17-18-19)8-13(21)9-2-4-10(16)5-3-9;/h2-7H,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
GLBZWFDWPDKRHX-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC=C(C=C3)Cl)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


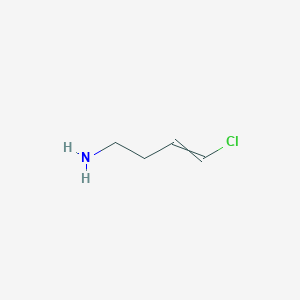
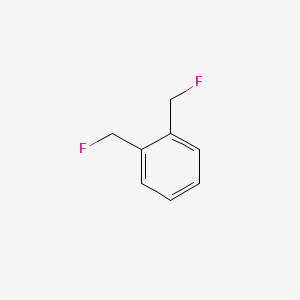
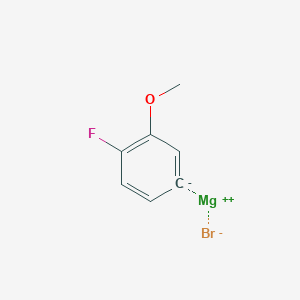
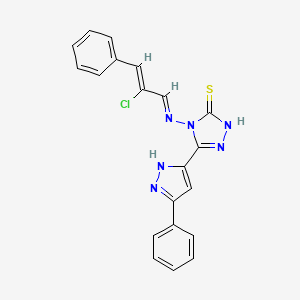
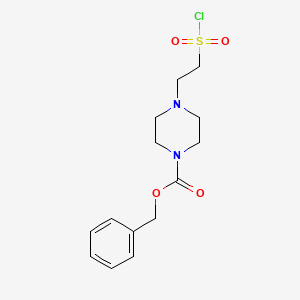
![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
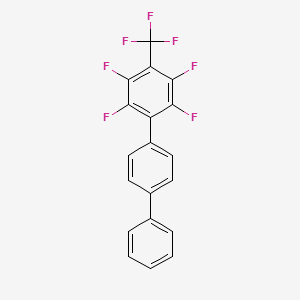
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
